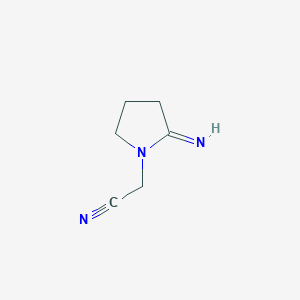
2-(2-Iminopyrrolidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iminopyrrolidin-1-yl)acetonitrile is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as IPAN and has been found to possess several interesting properties that make it a promising candidate for further study.
Mechanism Of Action
The mechanism of action of 2-(2-Iminopyrrolidin-1-yl)acetonitrile is not fully understood. However, it is believed that this compound acts as a reversible inhibitor of protein kinases. This inhibition can lead to the modulation of various signaling pathways that are involved in cellular processes such as cell growth and differentiation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-Iminopyrrolidin-1-yl)acetonitrile have been studied extensively. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been shown to inhibit the growth of various cancer cell lines and has been found to possess anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Iminopyrrolidin-1-yl)acetonitrile in lab experiments are numerous. This compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using IPAN is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of 2-(2-Iminopyrrolidin-1-yl)acetonitrile. For example, further research could be done to elucidate the mechanism of action of this compound. Additionally, IPAN could be used as a building block in the synthesis of new bioactive molecules with potential applications in medicinal chemistry. Finally, more studies could be done to explore the potential of this compound as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-(2-Iminopyrrolidin-1-yl)acetonitrile involves the reaction of 2-pyrrolidinone with acetonitrile in the presence of a catalyst such as potassium tert-butoxide. This reaction leads to the formation of the desired product along with some by-products that can be easily removed through purification.
Scientific Research Applications
The potential applications of 2-(2-Iminopyrrolidin-1-yl)acetonitrile in scientific research are vast. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been used as a building block in the synthesis of various bioactive molecules such as inhibitors of protein kinases.
properties
CAS RN |
151602-27-6 |
|---|---|
Product Name |
2-(2-Iminopyrrolidin-1-yl)acetonitrile |
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2-(2-iminopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9N3/c7-3-5-9-4-1-2-6(9)8/h8H,1-2,4-5H2 |
InChI Key |
XBNNPSILSFYNEU-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC#N |
Canonical SMILES |
C1CC(=N)N(C1)CC#N |
synonyms |
1-Pyrrolidineacetonitrile,2-imino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




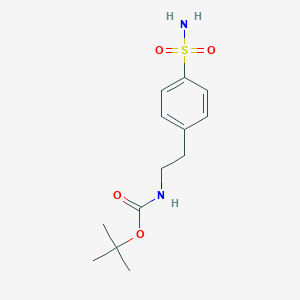



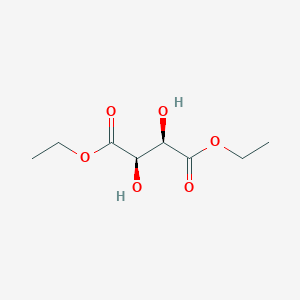
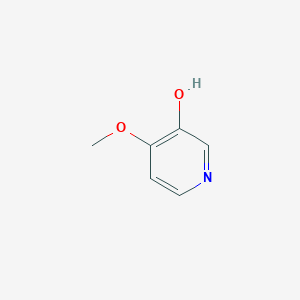
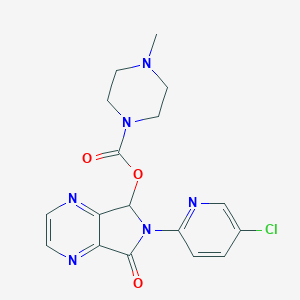
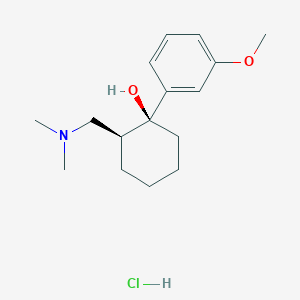
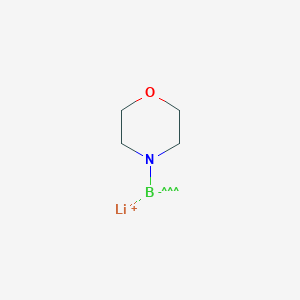


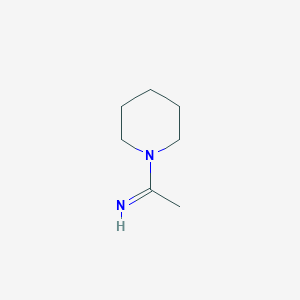
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)